molecular formula C6H12FNO2 B13317355 2-Amino-6-fluorohexanoic acid

2-Amino-6-fluorohexanoic acid

Cat. No.: B13317355
M. Wt: 149.16 g/mol
InChI Key: YKOLKJMDEUXJDP-UHFFFAOYSA-N
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Description

2-Amino-6-fluorohexanoic acid (CAS 1867792-62-8) is a fluorinated amino acid with the molecular formula C₆H₁₂FNO₂ and a molecular weight of 149.16 g/mol . Its structure features a six-carbon backbone, an amino group at position 2, and a fluorine atom at position 4. This compound is of interest in medicinal chemistry and biochemistry due to the unique electronic and steric effects imparted by fluorine, which can influence metabolic stability, receptor binding, and bioavailability.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

2-amino-6-fluorohexanoic acid

InChI

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)

InChI Key

YKOLKJMDEUXJDP-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 6-aminohexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of 2-Amino-6-fluorohexanoic acid may involve multi-step processes, including the protection of functional groups, selective fluorination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation

  • Carboxylic Acid Oxidation : The terminal carboxylic acid group can undergo oxidation to form perfluorinated derivatives. Reactants like potassium permanganate or chromium trioxide are typically employed, though the fluorine substituent at position 6 may influence reaction kinetics .

Reduction

  • Reduction to Alcohol : The carboxylic acid group can be reduced to a primary alcohol using reagents such as lithium aluminum hydride (LiAlH4). The fluorine atom’s electron-withdrawing effect may stabilize intermediates during this process.

Substitution Reactions

  • Amino Group Reactivity : The amino group at position 2 is susceptible to acetylation, amidation, or alkylation. For example, reaction with acetic anhydride could yield an amide derivative, altering solubility and stability.

Biochemical Interactions

  • β-Oxidation Inhibition : Fluorinated acids at the α-position (e.g., 6-fluorohexanoic acid) inhibit β-oxidation, leading to toxic intermediates like fluoroacetate . The amino group in 2-Amino-6-fluorohexanoic acid may modulate this effect, potentially altering metabolic pathways.

Comparative Analysis

Compound Structure Key Feature
Hexanoic AcidCH3(CH2)4COOHNon-fluorinated, hydrophilic
6-Fluorohexanoic AcidCH2CH2CH2CH2CHFCOOHFluorine at sixth carbon, β-oxidation inhibition
This compoundCH2CH2CH2CH2CHFCOOH (with NH2 at C2)Dual functional groups (NH2 and F)

Biochemical Relevance

  • Metabolic Impact : The fluorine atom at position 6 disrupts β-oxidation, analogous to fluoroacetate toxicity . The amino group may further influence metabolic pathways, potentially affecting amino acid transport or enzyme interactions.

  • Enzyme Inhibition : Fluorinated compounds often exhibit selective inhibition of metabolic enzymes. For example, α-fluoroglutaric acid acts as a glutamate dehydrogenase inhibitor , suggesting analogous behavior for this compound.

Scientific Research Applications

2-Amino-6-fluorohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

6-Fluorohexanoic Acid (CAS 373-05-7)

  • Molecular Formula : C₆H₁₁FO₂
  • Key Differences: Lacks the amino group at position 2, making it a simple carboxylic acid derivative. The fluorine at position 6 may enhance lipophilicity compared to non-fluorinated analogs.
  • Applications : Primarily used as a building block in organic synthesis, particularly for introducing fluorine into larger molecules .

6-Aminohexanoic Acid (CAS 60-32-2)

  • Molecular Formula: C₆H₁₃NO₂
  • Key Differences: Contains an amino group at position 6 instead of fluorine. This compound is a precursor to nylon-6 and is used in biochemical research, such as enzyme inhibition studies .

(2S)-2-Amino-6-oxohexanoic Acid

  • Molecular Formula: C₆H₁₁NO₃
  • Key Differences : Replaces fluorine with an oxo (keto) group at position 5. This modification introduces a reactive carbonyl group, making it a key intermediate in lysine metabolism and collagen biosynthesis .
  • Biochemical Role : Acts as a biomarker in metabolic disorders related to connective tissue degradation.

2-Amino-6-boronohexanoic Acid Derivatives

  • Example: (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (from ).
  • Key Differences: Incorporates a borono group (-B(OH)₂) at position 6. Boron-containing analogs are explored as protease inhibitors (e.g., arginase inhibitors) due to boron’s ability to form stable transition-state analogs .
  • Therapeutic Potential: Shows promise in treating cancers and immune disorders by modulating nitric oxide pathways.

2-Amino-6-fluorobenzoic Acid (CAS 434-76-4)

  • Molecular Formula: C₇H₆FNO₂
  • Key Differences: Aromatic benzoic acid derivative with fluorine at position 6. The planar aromatic ring system alters electronic properties and binding affinity compared to aliphatic 2-amino-6-fluorohexanoic acid .
  • Applications : Used in dye synthesis and as a pharmaceutical intermediate.

Structural and Functional Comparison Table

Compound Molecular Formula Substituent at Position 6 Key Functional Groups Applications
This compound C₆H₁₂FNO₂ Fluorine (-F) Amino, carboxylic acid Drug design, metabolic studies
6-Fluorohexanoic acid C₆H₁₁FO₂ Fluorine (-F) Carboxylic acid Organic synthesis
6-Aminohexanoic acid C₆H₁₃NO₂ Amino (-NH₂) Amino, carboxylic acid Polymer chemistry, biochemistry
2-Amino-6-oxohexanoic acid C₆H₁₁NO₃ Oxo (=O) Amino, carboxylic acid, keto Metabolic biomarker
2-Amino-6-boronohexanoic acid C₆H₁₃BNO₂ Borono (-B(OH)₂) Amino, carboxylic acid, boron Enzyme inhibition
2-Amino-6-fluorobenzoic acid C₇H₆FNO₂ Fluorine (-F) Amino, benzoic acid Dye/pharmaceutical intermediates

Research Findings and Implications

  • Fluorine’s Role: The electronegativity of fluorine in this compound enhances metabolic stability compared to non-fluorinated analogs, as seen in its resistance to enzymatic degradation .
  • Boron vs. Fluorine: Borono derivatives exhibit higher affinity for metalloenzymes (e.g., arginase) due to boron’s Lewis acidity, whereas fluorine’s inductive effects optimize hydrogen bonding in target interactions .

Biological Activity

2-Amino-6-fluorohexanoic acid (2-A6FHA) is a fluorinated amino acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom at the sixth carbon position of the hexanoic acid chain, imparts distinctive chemical properties that can influence biological activity. This article explores the biological activity of 2-A6FHA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Metabolic Pathways

Research indicates that 2-A6FHA can be utilized as a tracer in fatty acid metabolism studies. The fluorine atom allows researchers to track its metabolic fate in cellular systems, providing insights into fatty acid utilization for energy production. This property is particularly useful in studying disorders related to lipid metabolism.

Antifibrinolytic Activity

Studies have shown that derivatives of amino acids similar to 2-A6FHA exhibit significant antifibrinolytic activity. For instance, compounds derived from 6-aminohexanoic acid (Ahx) have been synthesized and evaluated for their ability to inhibit plasmin, an enzyme involved in the breakdown of fibrin in blood clots . These findings suggest that 2-A6FHA may possess similar properties, potentially making it useful in treating conditions where blood clot stability is critical.

Synthesis and Evaluation of Derivatives

A series of derivatives based on 2-A6FHA have been synthesized to evaluate their biological activities. For example, compounds such as H-EACA-NLeu-OH demonstrated potent antifibrinolytic effects with an IC50 value lower than 0.02 mM . This highlights the potential of 2-A6FHA derivatives in developing new therapeutic agents for managing bleeding disorders.

Application in Drug Development

Fluorinated amino acids like 2-A6FHA are being explored for their roles as building blocks in drug design. The unique properties imparted by fluorination can enhance the pharmacokinetic profiles of drug candidates. Researchers are investigating how these modifications can improve drug efficacy and reduce side effects.

Comparative Analysis with Similar Compounds

CompoundStructureUnique Features
Hexanoic Acid CH₃(CH₂)₄COOHNon-fluorinated, more hydrophilic
5-Fluoropentanoic Acid CH₃(CH₂)₃C(=O)OHShorter carbon chain, different position of fluorine
6-Hydroxyhexanoic Acid HO(CH₂)₄COOHContains a hydroxyl group instead of fluorine

The comparison illustrates how the presence of fluorine in 2-A6FHA alters its chemical reactivity and potential biological interactions compared to other fatty acids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-fluorohexanoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of fluorinated amino acids like this compound typically involves fluorination at the terminal carbon of a precursor. A plausible route could adapt methods used for boronohexanoic acid derivatives (). For example:

Start with a tert-butyl-protected oxazinane carboxylate scaffold (as in Scheme 1 of ).

Introduce fluorine via nucleophilic substitution or electrophilic fluorination agents (e.g., Selectfluor®).

Deprotect the amino and carboxyl groups under acidic conditions.
Critical parameters include temperature control (0–25°C to avoid side reactions) and stoichiometric ratios of fluorinating agents. Yields can be optimized using catalysts like Pd or Cu in cross-coupling steps .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-NMR to confirm backbone structure and 19F^{19}\text{F}-NMR to verify fluorination (chemical shifts for C-F bonds typically appear at -200 to -220 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (expected ~165.18 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Reference standards from NIST (e.g., 6-aminohexanoic acid in ) can aid calibration .

Q. What are the primary biochemical applications of fluorinated amino acids like this compound?

  • Methodological Answer : Fluorinated amino acids are used in:

  • Probing Enzyme Mechanisms : The fluorine atom’s electronegativity alters substrate interactions, enabling studies on enzyme specificity (e.g., proteases or kinases).
  • Metabolic Pathway Analysis : 18F^{18}\text{F}-labeled analogs can track metabolic incorporation via PET imaging.
  • Bioconjugation : Similar to azido-PEG derivatives ( ), fluorinated groups may serve as handles for click chemistry .

Advanced Research Questions

Q. How can researchers address contradictions in enantiomeric purity data during asymmetric synthesis of this compound?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) often arise from competing reaction pathways. To resolve this:

Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers and quantify ee.

Circular Dichroism (CD) : Compare CD spectra with known standards (e.g., ’s stereoisomeric amino acids).

Crystallography : X-ray diffraction of single crystals provides definitive stereochemical confirmation .

Q. What experimental strategies mitigate spectral interference in 19F^{19}\text{F}-NMR caused by impurities or solvent effects?

  • Methodological Answer :

  • Solvent Selection : Use deuterated solvents (e.g., D2_2O or CDCl3_3) to avoid proton coupling artifacts.
  • Gradient Shimming : Optimize magnetic field homogeneity to sharpen 19F^{19}\text{F} peaks.
  • Decoupling Techniques : Apply 1H^{1}\text{H}-decoupling during acquisition to simplify splitting patterns.
  • Reference Standards : Include internal standards (e.g., trifluoroacetic acid) for chemical shift calibration .

Q. How can reaction conditions be optimized to enhance fluorination efficiency while minimizing defluorination side reactions?

  • Methodological Answer :

Temperature Control : Maintain reactions at -20°C to 0°C to slow defluorination.

Catalyst Screening : Test Pd(0)/ligand systems (e.g., BINAP) for improved regioselectivity.

Additives : Use silver salts (AgNO3_3) to scavenge halide byproducts.
Monitor progress via TLC or inline IR spectroscopy .

Q. What stability challenges arise when storing this compound, and how are they managed in long-term studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the C-F bond under acidic/basic conditions or thermal decomposition.
  • Storage Recommendations :
  • Lyophilize and store at -20°C under argon.
  • Avoid prolonged exposure to light (use amber vials).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

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